Bone sialoprotein was first isolated from bovine cortical bone. In humans, it is encoded by the IBSP gene and has been identified as a key player in bone formation and remodeling processes.
Rylux Bone Sialoprotein falls under the category of non-collagenous proteins in bone, constituting approximately 8% of the total non-collagenous proteins present. It is categorized as a glycoprotein due to its extensive post-translational modifications involving carbohydrate moieties.
The synthesis of Rylux Bone Sialoprotein occurs naturally within osteoblasts during bone formation. The protein undergoes complex post-translational modifications that include glycosylation and sulfation, contributing to its functional properties.
The synthesis process involves the transcription of the IBSP gene followed by translation into a precursor protein. This precursor undergoes glycosylation in the endoplasmic reticulum and Golgi apparatus before being secreted into the extracellular matrix.
Rylux Bone Sialoprotein has an apparent molecular weight ranging from 60 to 80 kilodaltons based on SDS-PAGE analysis, which deviates from its predicted molecular weight of approximately 33 kilodaltons derived from cDNA sequencing. The protein comprises about 317 amino acids, including a signal peptide for secretion.
Rylux Bone Sialoprotein participates in various biochemical reactions related to hydroxyapatite crystallization, which is essential for bone mineralization. It binds to hydroxyapatite and collagen, promoting nucleation and growth of mineral crystals.
The binding affinity of Rylux Bone Sialoprotein for hydroxyapatite is influenced by its acidic residues, particularly glutamic acid. Molecular dynamics simulations suggest that this protein facilitates the aggregation of calcium ions with phosphate ions, enhancing mineralization efficiency.
The mechanism of action involves Rylux Bone Sialoprotein interacting with calcium ions and hydroxyapatite crystals at its acidic patches. This interaction promotes nucleation and stabilizes the initial stages of mineral deposition.
Studies indicate that the cationic nature of specific loops within Rylux Bone Sialoprotein enhances binding to calcium ions, while its flexible structure allows for rapid assembly with phosphate ions, crucial for hydroxyapatite formation.
Rylux Bone Sialoprotein is highly acidic (pKa ~3.9) and contains a high proportion of glutamic acid residues (approximately 22% of total amino acids). Its molecular flexibility contributes to its functional versatility within the extracellular matrix.
The extensive post-translational modifications include N- and O-linked glycosylation as well as sulfation, accounting for about 50% of the molecular weight. These modifications are vital for its biological activity and interaction with other matrix components.
Rylux Bone Sialoprotein has several applications in scientific research and medicine:
CAS No.: 13859-65-9
CAS No.: 63800-01-1
CAS No.:
CAS No.: 1471-96-1
CAS No.: 990-73-8
CAS No.: 54061-45-9